molecular formula C12H15ClN2O3 B13900060 N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide

Cat. No.: B13900060
M. Wt: 270.71 g/mol
InChI Key: NNHZALTZEADMIK-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide is a chloroacetamide derivative characterized by a nitro group at the 2-position and a tert-butyl group at the 4-position of the phenyl ring. The 2-chloroacetamide moiety is directly attached to the nitrogen of the aromatic amine.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide

InChI

InChI=1S/C12H15ClN2O3/c1-12(2,3)8-4-5-9(14-11(16)7-13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16)

InChI Key

NNHZALTZEADMIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The predominant synthetic strategy for this compound involves the acylation of 4-(tert-butyl)-2-nitroaniline with chloroacetyl chloride under controlled conditions. The process can be summarized as follows:

  • Starting Material: 4-(tert-butyl)-2-nitroaniline (commercially available or synthesized)
  • Reagent: Chloroacetyl chloride
  • Base: Typically a suitable acid scavenger or base (e.g., sodium carbonate, triethylamine)
  • Solvent: Commonly toluene or dichloromethane
  • Temperature: Controlled low temperature (~15 °C) during addition, followed by room temperature stirring

This method is a condensation reaction where the amine group of the aniline derivative reacts with the chloroacetyl chloride to form the amide bond, yielding the target chloroacetamide compound.

Detailed Procedure and Reaction Conditions

A representative procedure based on Vulcanchem's synthesis and corroborated by patent literature is as follows:

Step Description Conditions Outcome
1 Charge 4-(tert-butyl)-2-nitroaniline, toluene, and an acid-binding agent (e.g., sodium carbonate) into a reaction vessel Stir for 20-60 minutes at room temperature Homogeneous mixture prepared
2 Slowly add chloroacetyl chloride dropwise at 15 ± 5 °C over 1-3 hours Maintain temperature control to avoid side reactions Controlled acylation reaction
3 Stir the reaction mixture for 1-4 hours at room temperature after addition completion Ensures complete reaction Reaction completion
4 Remove solvent by rotary evaporation, filter, and dry the residue Standard work-up Obtain crude this compound
5 Purify by recrystallization or chromatography if necessary Optional Pure product with high yield and purity

The reaction typically achieves yields around 90% with high purity (>98% by HPLC) without requiring extensive purification steps.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion leads to the formation of the amide bond. The presence of the tert-butyl and nitro groups on the aromatic ring influences the nucleophilicity and steric environment, but the reaction proceeds efficiently under mild conditions.

Comparative Data on Preparation Conditions

Parameter Typical Condition Effect on Yield/Purity
Base Sodium carbonate or triethylamine Neutralizes HCl byproduct, promotes reaction completion
Solvent Toluene or dichloromethane Provides inert medium, solubilizes reagents
Temperature 15 ± 5 °C during addition, room temperature stirring afterward Controls reaction rate, minimizes side reactions
Reaction Time 3-6 hours total Ensures full conversion
Yield 90-93% High, with minimal impurities
Purity (HPLC) >98% Suitable for further applications

Summary Table of Preparation Methods

Method No. Starting Materials Reagents & Catalysts Solvent Temperature Yield (%) Notes
1 4-(tert-butyl)-2-nitroaniline Chloroacetyl chloride, base Toluene 15 °C addition, RT 90-93 Standard acylation, high purity
2 4-(tert-butyl)-2-nitroaniline Chloroacetyl chloride, base Dichloromethane 15 °C addition, RT Comparable Alternative solvent, similar outcome
3 Nitriles + di-tert-butyl dicarbonate (general N-tert-butyl amides) Cu(OTf)2 catalyst Various RT to 60 °C Variable Not specific to target compound, but relevant for amide formation

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Reduction: N-(4-tert-butyl-2-aminophenyl)-2-chloroacetamide.

    Oxidation: tert-Butyl alcohol derivatives and other oxidized products.

Scientific Research Applications

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Chloroacetamides

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Features References
N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide 4-tert-butyl, 2-nitro 255.72 (calculated) High lipophilicity (tert-butyl), strong electron-withdrawing nitro group
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide 2-benzoyl, 4-chloro 300.11 Intramolecular N–H···O hydrogen bonds; C–H···O and C–H···π interactions
2-chloro-N-(4-nitrophenyl)acetamide 4-nitro 214.62 Planar nitro group; potential for π-π stacking
N-(2,4,5-trichlorophenyl)-2-chloroacetamide 2,4,5-trichloro 248.94 Dihedral angles: Cl–C–C–N = -12.1°; strong halogen interactions
N-(4-acetylphenyl)-2-chloroacetamide 4-acetyl 211.66 Versatile intermediate for heterocyclic synthesis (e.g., thiophenes)

Key Observations:

  • tert-butyl vs. Benzoyl : The tert-butyl group in the target compound enhances hydrophobicity, whereas the benzoyl group in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide introduces π-conjugation and hydrogen-bonding capabilities .
  • Chlorine Substitution : Chlorine at the 4-position (as in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide) facilitates halogen bonding, whereas 2,4,5-trichloro substitution () enhances molecular rigidity through Cl···Cl interactions.

Biological Activity

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a chloroacetamide functional group attached to a nitrophenyl moiety with a tert-butyl substituent. The presence of these functional groups is crucial for its biological activity, influencing its interaction with biological targets.

The mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of various enzymes, leading to significant biological effects. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, contributing to its bioactivity .

Antimicrobial Activity

Research has demonstrated that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity against different strains of bacteria and fungi.

Antimicrobial Efficacy Table

MicroorganismActivity Level
Staphylococcus aureus (S. aureus)Effective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coli (E. coli)Moderately effective
Candida albicansModerately effective

Studies indicate that compounds with halogenated substituents on the phenyl ring demonstrate enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the specific arrangement and type of substituents on the phenyl ring. For instance:

  • Halogenated Substituents : Compounds like N-(4-chlorophenyl)-2-chloroacetamide have shown increased activity against Gram-positive bacteria due to their favorable lipophilicity.
  • Positioning of Substituents : The position of substituents significantly affects the compound's interaction with bacterial receptors and overall activity profile .

Case Studies

  • Antimicrobial Testing : A study evaluated various chloroacetamides against S. aureus and E. coli, revealing that this compound exhibited potent activity against Gram-positive strains while showing moderate efficacy against Gram-negative bacteria .
  • Mechanistic Insights : Further investigation into the compound's mechanism revealed that it could induce apoptosis in cancer cell lines, indicating potential applications in oncology beyond its antimicrobial properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide, and how are reaction conditions optimized?

  • Answer: A standard approach involves acetylation of substituted anilines using chloroacetyl chloride or acetic anhydride under reflux conditions. For example, similar derivatives (e.g., N-(4-chloro-2-nitrophenyl)acetamide) are synthesized by reacting sulfonamide intermediates with acetic anhydride at elevated temperatures, followed by crystallization . Critical parameters include stoichiometric control of reagents, reaction time (typically 30–60 minutes), and purification via slow evaporation in ethanol to ensure high yield (>75%) and purity (>95%). Monitoring via TLC or HPLC is recommended to track reaction progress.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Answer:

  • X-ray diffraction (XRD): Resolves crystal packing, hydrogen bonding (e.g., intramolecular N–H···O bonds), and substituent effects (e.g., tert-butyl steric interactions). MoKα radiation (λ = 0.71073 Å) is typically used for data collection .
  • NMR/IR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl δ ~1.3 ppm, nitro group deshielding). IR identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What are the primary applications of this compound in material science or medicinal chemistry?

  • Answer: Derivatives of chloroacetamides are used as fluorescent probes (e.g., Hg(II) detection via thiacalixarene-functionalized analogs) or intermediates for heterocyclic synthesis (e.g., piperazinediones, thiadiazoles) . The nitro and tert-butyl groups enhance photostability and binding affinity in supramolecular systems.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for chloroacetamide derivatives?

  • Answer: Contradictions arise from dynamic disorder (e.g., tert-butyl rotation) or pseudo-symmetry. Strategies include:

  • High-resolution data collection: Use synchrotron radiation or low-temperature (100 K) measurements to reduce thermal motion artifacts .
  • Software refinement: SHELXL/SHELXS for modeling disorder via split atoms or constraints. Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize packing and reduce ambiguity .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution or metal-binding reactions?

  • Answer:

  • Nucleophilic substitution: The chloroacetamide group undergoes SN2 reactions with amines/thiols. Steric hindrance from the tert-butyl group slows kinetics, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures .
  • Metal binding: The nitro group acts as a weak Lewis base, coordinating with Hg(II) or Cu(II). Spectrofluorimetric titrations (e.g., Job’s plot analysis) determine stoichiometry (1:1 or 2:1) and binding constants (e.g., log K = 4.2 for Hg(II)) .

Q. How do substituent effects (tert-butyl, nitro) influence intermolecular interactions and solubility?

  • Answer:

  • tert-Butyl: Enhances hydrophobicity and disrupts π-π stacking, favoring C–H···π interactions (e.g., with aromatic rings in crystal lattices) .
  • Nitro group: Stabilizes crystal packing via dipole-dipole interactions and hydrogen bonding (e.g., N–H···O–NO₂). Solubility in DMSO decreases by ~20% compared to non-nitrated analogs .

Q. What computational approaches predict the compound’s bioactivity or environmental persistence?

  • Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes, receptors). The nitro group’s electron-withdrawing effect reduces binding entropy in hydrophobic pockets .
  • DFT calculations: Predict degradation pathways (e.g., hydrolysis half-life >100 days at pH 7) and metabolites using Gaussian09 with B3LYP/6-31G* basis sets .

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